N'-[(2,2-dichloro-1-oxo-3H-inden-5-yl)sulfonyl]-2,2-dimethylpropanehydrazide
Description
N’-[(2,2-dichloro-1-oxo-3H-inden-5-yl)sulfonyl]-2,2-dimethylpropanehydrazide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a dichloro-indenone moiety linked to a sulfonyl group and a dimethylpropanehydrazide chain
Properties
IUPAC Name |
N'-[(2,2-dichloro-1-oxo-3H-inden-5-yl)sulfonyl]-2,2-dimethylpropanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O4S/c1-13(2,3)12(20)17-18-23(21,22)9-4-5-10-8(6-9)7-14(15,16)11(10)19/h4-6,18H,7H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVRNBADFROATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C(C2)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,2-dichloro-1-oxo-3H-inden-5-yl)sulfonyl]-2,2-dimethylpropanehydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indenone Moiety: The initial step involves the synthesis of the 2,2-dichloro-1-oxo-3H-inden-5-yl precursor.
Sulfonylation: The next step involves the introduction of the sulfonyl group to the indenone moiety. This can be done using sulfonyl chloride reagents under basic conditions.
Hydrazide Formation: The final step is the coupling of the sulfonylated indenone with 2,2-dimethylpropanehydrazide. This step typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of N’-[(2,2-dichloro-1-oxo-3H-inden-5-yl)sulfonyl]-2,2-dimethylpropanehydrazide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,2-dichloro-1-oxo-3H-inden-5-yl)sulfonyl]-2,2-dimethylpropanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (Et₃N).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced hydrazide derivatives.
Substitution: Sulfonamide or sulfonyl thiol derivatives.
Scientific Research Applications
N’-[(2,2-dichloro-1-oxo-3H-inden-5-yl)sulfonyl]-2,2-dimethylpropanehydrazide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(2,2-dichloro-1-oxo-3H-inden-5-yl)sulfonyl]-2,2-dimethylpropanehydrazide involves its interaction with specific molecular targets. It is known to inhibit volume-sensitive anion channels (VSAC) by blocking the volume-regulated anion channel (VRAC or VSOAC). This inhibition is reversible and highly selective, affecting the chloride current (ICl,swell) in cells . The compound’s action is voltage-independent and does not significantly inhibit other ion channels .
Comparison with Similar Compounds
N’-[(2,2-dichloro-1-oxo-3H-inden-5-yl)sulfonyl]-2,2-dimethylpropanehydrazide can be compared with other similar compounds, such as:
DCPIB: A known VRAC inhibitor with similar selectivity and potency.
Indole Derivatives: Compounds with similar indole moieties that exhibit diverse biological activities.
Sulfonyl Hydrazides: Compounds with sulfonyl hydrazide groups that are used in various chemical and biological applications.
The uniqueness of N’-[(2,2-dichloro-1-oxo-3H-inden-5-yl)sulfonyl]-2,2-dimethylpropanehydrazide lies in its specific structure, which combines the dichloro-indenone moiety with a sulfonyl group and a dimethylpropanehydrazide chain, providing distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
